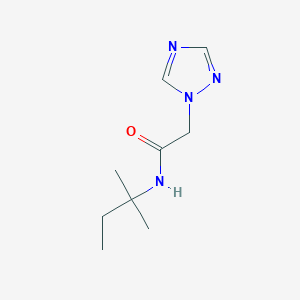
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide, also known as A-794282, is a potent and selective antagonist of the histamine H3 receptor. It is a small molecule drug candidate that has shown potential in the treatment of various disorders, including cognitive impairment, sleep disorders, and obesity.
Wirkmechanismus
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor is involved in the modulation of neurotransmitter release, and its blockade by 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide leads to increased release of acetylcholine, norepinephrine, and dopamine, which are all important neurotransmitters involved in cognitive function and wakefulness.
Biochemical and Physiological Effects
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been shown to improve cognitive function in animal models by enhancing working memory, attention, and learning. It has also been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy and other sleep disorders. 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug candidate that is easy to synthesize and has good oral bioavailability, which makes it suitable for in vivo studies. 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide also has a favorable pharmacokinetic profile, with a long half-life, which allows for sustained drug exposure in animal models. However, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has some limitations for use in laboratory experiments. It is a potent and selective antagonist of the histamine H3 receptor, which may limit its utility in studying other neurotransmitter systems. In addition, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has not yet been tested in human clinical trials, which limits its potential translational value.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide. One potential application is in the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease and ADHD. Further preclinical studies are needed to determine the efficacy and safety of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide in these indications. Another potential application is in the treatment of sleep disorders, including narcolepsy and insomnia. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide in these indications. Finally, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide may have potential applications in other neurological disorders, including depression and schizophrenia. Further preclinical studies are needed to explore these potential indications.
Synthesemethoden
The synthesis of 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpropylamine with 3-piperidinone to form N-(2-methylpropyl)piperidin-3-one. This intermediate is then treated with acetic anhydride to yield 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide, which is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in improving cognitive function in animal models of Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). In addition, 1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide has been shown to promote wakefulness and reduce sleepiness in animal models of narcolepsy and other sleep disorders.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-methylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-13-12(16)11-5-4-6-14(8-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMCMGECLYARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)


![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)